molecular formula C11H8F3N3O2S B1532307 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 226983-84-2

2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B1532307
CAS No.: 226983-84-2
M. Wt: 303.26 g/mol
InChI Key: PMSGEOLYLKYLQC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H8F3N3O2S and a molecular weight of 303.26 g/mol . This compound is known for its unique structural features, which include a trifluoroethyl group, a phenyl ring, and a thiadiazole ring. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate include:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSGEOLYLKYLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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